Cas no 2171964-85-3 (3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol)

3-Methyl-4-(4-methylthiophen-3-yl)butan-2-ol is a chiral secondary alcohol featuring a thiophene moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural complexity, combining aliphatic and heteroaromatic components, allows for versatile reactivity in asymmetric synthesis and functional group transformations. The presence of the methylthiophene group enhances its potential as a precursor for bioactive molecules, particularly in medicinal chemistry. The compound’s well-defined stereochemistry also makes it useful in enantioselective reactions. Its stability under standard conditions ensures ease of handling in laboratory settings. This compound is particularly relevant for researchers developing novel therapeutics or exploring structure-activity relationships in thiophene-containing compounds.
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol structure
2171964-85-3 structure
商品名:3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
CAS番号:2171964-85-3
MF:C10H16OS
メガワット:184.298441886902
CID:6009470
PubChem ID:165599433

3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
    • 2171964-85-3
    • EN300-1637539
    • インチ: 1S/C10H16OS/c1-7(9(3)11)4-10-6-12-5-8(10)2/h5-7,9,11H,4H2,1-3H3
    • InChIKey: PFKDCKJZLCFVNT-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C(=C1)CC(C)C(C)O

計算された属性

  • せいみつぶんしりょう: 184.09218630g/mol
  • どういたいしつりょう: 184.09218630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 48.5Ų

3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637539-0.1g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
0.1g
$855.0 2023-06-04
Enamine
EN300-1637539-0.25g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
0.25g
$893.0 2023-06-04
Enamine
EN300-1637539-0.5g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
0.5g
$933.0 2023-06-04
Enamine
EN300-1637539-2.5g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
2.5g
$1903.0 2023-06-04
Enamine
EN300-1637539-0.05g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
0.05g
$816.0 2023-06-04
Enamine
EN300-1637539-100mg
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
100mg
$741.0 2023-09-22
Enamine
EN300-1637539-1000mg
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
1000mg
$842.0 2023-09-22
Enamine
EN300-1637539-5000mg
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
5000mg
$2443.0 2023-09-22
Enamine
EN300-1637539-10000mg
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
10000mg
$3622.0 2023-09-22
Enamine
EN300-1637539-5.0g
3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol
2171964-85-3
5g
$2816.0 2023-06-04

3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol 関連文献

3-methyl-4-(4-methylthiophen-3-yl)butan-2-olに関する追加情報

Introduction to 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol and Its Significance in Modern Chemical Research

3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol, identified by its CAS number 2171964-85-3, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework that combines a butan-2-ol backbone with a thiophene ring, has garnered attention for its potential applications in drug discovery and material science. The presence of a methyl group at the 3-position of the butan-2-ol moiety and a 4-methylthiophen-3-yl substituent introduces specific electronic and steric properties that make this compound a valuable candidate for further investigation.

The structural complexity of 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol allows for diverse chemical modifications, which can be exploited to develop novel compounds with tailored biological activities. In recent years, there has been growing interest in thiophene-based derivatives due to their role as key structural motifs in many bioactive molecules. The thiophene ring, in particular, is known for its ability to modulate the electronic properties of adjacent functional groups, making it an attractive scaffold for medicinal chemistry applications.

Recent studies have highlighted the significance of 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol in the development of new therapeutic agents. Researchers have been exploring its potential as a precursor for synthesizing molecules with anti-inflammatory, antimicrobial, and even anticancer properties. The compound's ability to interact with biological targets at the molecular level has opened up new avenues for drug design. For instance, the thiophene moiety can engage with specific binding sites on enzymes or receptors, potentially leading to the development of more effective and selective drugs.

The synthesis of 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical methodologies in producing complex molecules.

In addition to its pharmaceutical relevance, 3-methyl-4-(4-methylthiophen-3-yl)butan-2-ol has shown promise in material science applications. Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers. These materials are essential for developing next-generation electronic devices, including flexible displays and solar cells. The integration of thiophene derivatives into these materials can enhance their performance by improving charge transport properties.

The exploration of 3-methyl-4-(4-methylthiophen-3-yb)butan--2--ol also contributes to our understanding of molecular interactions at the atomic level. Computational studies have been instrumental in predicting how this compound might behave in different environments, providing insights into its reactivity and stability. These computational models help researchers design experiments more effectively and accelerate the discovery process.

As research continues to evolve, the applications of 3-methyl--4-(4--methylthiophen--3--ytl)--butan--2--ol are likely to expand further. Collaborative efforts between chemists, biologists, and engineers will be crucial in harnessing its full potential. The compound's multifaceted nature ensures that it will remain a topic of interest for years to come, driving innovation across multiple scientific disciplines.

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